N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide
Overview
Description
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and clinical applications, including antiviral, anticancer, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Attachment of 4-Chlorobenzamide Moiety: The final step involves the coupling of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of critical biological processes, such as DNA replication and protein synthesis, which are essential for the survival and proliferation of cells.
Comparison with Similar Compounds
Similar Compounds
- N-(1-tert-butylbenzimidazol-5-yl)-N-(4-chlorobenzylidene)amine
- N-(1-tert-butylbenzimidazol-5-yl)acetamide
- N-(1-tert-butylbenzimidazol-5-yl)benzenesulfonamide
Uniqueness
Compared to these similar compounds, N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 4-chlorobenzamide moiety can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-18(2,3)22-11-20-15-10-14(8-9-16(15)22)21-17(23)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUOVOSLKWNKNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401324017 | |
Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202295 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
497247-81-1 | |
Record name | N-(1-tert-butylbenzimidazol-5-yl)-4-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401324017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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